Cas no 15797-21-4 (1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI))
15797-21-4 structure
Product Name:1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI)
Numero CAS:15797-21-4
MF:C12H20O4
MW:228.284804344177
CID:227700
PubChem ID:348846
Update Time:2025-04-19
1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI)
- dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- (+)-camphoric acid dimethyl ester
- (1R)-cis-Camphersaeure-dimethylester
- (1R)-cis-camphoric acid dimethyl ester
- (1R,3S)-dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- (1R-cis)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid,dimethyl ester
- AG-B-20721
- Camphoric acid, dimethyl ester
- CTK6I9813
- methyl 3-(methoxycarbonyl)-2,2,3-trimethylcyclopentanecarboxylate
- NSC408336
- SBB038033
- dimethyl1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- MFCD00087534
- AKOS016038829
- 7282-27-1
- Dimethyl camphorate
- DTXSID00325043
- 1,2,2-trimethyl-cyclopentane-1,3-dicarboxylic acid dimethyl ester
- NSC-408336
- AKOS000267969
- 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, dimethyl ester
- 15797-21-4
- JTQKJWYDOXYYBH-UHFFFAOYSA-N
- Dimethyl camphorate #
- Dimethyl ester of camphoric acid
-
- Inchi: 1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3
- Chiave InChI: JTQKJWYDOXYYBH-UHFFFAOYSA-N
- Sorrisi: O(C)C(C1(C)CCC(C(=O)OC)C1(C)C)=O
Proprietà calcolate
- Massa esatta: 228.1362
- Massa monoisotopica: 228.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.6A^2
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.033
- Punto di ebollizione: 265.4°C at 760 mmHg
- Punto di infiammabilità: 119.8°C
- Indice di rifrazione: 1.446
- PSA: 52.6
- LogP: 1.77490
1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI) Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
15797-21-4 (1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI)) Prodotti correlati
- 595-30-2(DL-Camphoric anhydride)
- 1001-80-5(Pentadecanoic acid,2,6,10,14-tetramethyl-, methyl ester)
- 2177-77-7(Methyl 2-methylvalerate)
- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)
- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)
- 32980-26-0(4-Methoxy-3,3-dimethyl-4-oxobutanoic acid)
- 19780-94-0(Dimethyl 2-methylhexanedioate)
- 4630-80-2(Methyl cyclopentanecarboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso